molecular formula C17H15ClN2O3 B2724968 [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 566896-14-8

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2724968
CAS No.: 566896-14-8
M. Wt: 330.77
InChI Key: SYXJHSCRMAPFRH-UHFFFAOYSA-N
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Description

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features both indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyridine precursors, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these steps include carbamoyl chlorides, pyridine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, which share some structural similarities with the indene part of [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate.

    Pyridine Derivatives: Compounds with the pyridine ring, which can exhibit similar chemical reactivity and applications.

Uniqueness

This compound is unique due to its combination of indene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-7-5-13(9-19-15)17(22)23-10-16(21)20-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXJHSCRMAPFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324254
Record name [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85200042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

566896-14-8
Record name [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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